heptadecan-9-yl 7-[(6-heptoxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate
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Overview
Description
Heptadecan-9-yl 7-[(6-heptoxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate is a complex organic compound primarily used in scientific research. This compound is known for its applications in lipid nanoparticle delivery systems, particularly for mRNA vaccine delivery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of heptadecan-9-yl 7-[(6-heptoxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate involves multiple steps, including esterification and amidation reactions. The starting materials typically include heptadecanol, heptanoic acid, and heptoxyhexanoic acid. The reaction conditions often require the use of catalysts such as sulfuric acid or hydrochloric acid, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification and amidation processes. These processes are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and pH. The final product is purified using techniques like distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions
Heptadecan-9-yl 7-[(6-heptoxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium cyanide.
Common Reagents and Conditions
The reactions involving this compound generally require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Heptadecan-9-yl 7-[(6-heptoxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate is widely used in scientific research, particularly in the following fields:
Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: In the development of lipid nanoparticle delivery systems for mRNA vaccines.
Industry: Used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of heptadecan-9-yl 7-[(6-heptoxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate involves its incorporation into lipid nanoparticles. These nanoparticles facilitate the delivery of mRNA into cells, where the mRNA is translated into proteins. The molecular targets include cellular membranes and intracellular pathways involved in mRNA translation .
Comparison with Similar Compounds
Similar Compounds
- Heptadecan-9-yl 8-[(6-decyloxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate
- Heptadecan-9-yl 8-[(6-oxo-6-(undecyloxy)hexyl)-(2-hydroxyethyl)amino]octanoate
Uniqueness
Heptadecan-9-yl 7-[(6-heptoxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate is unique due to its specific structure, which allows for efficient incorporation into lipid nanoparticles. This makes it particularly effective for mRNA delivery compared to similar compounds .
Properties
Molecular Formula |
C39H77NO5 |
---|---|
Molecular Weight |
640.0 g/mol |
IUPAC Name |
heptadecan-9-yl 7-[(6-heptoxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate |
InChI |
InChI=1S/C39H77NO5/c1-4-7-10-13-15-21-28-37(29-22-16-14-11-8-5-2)45-39(43)31-23-17-18-25-32-40(34-35-41)33-26-20-24-30-38(42)44-36-27-19-12-9-6-3/h37,41H,4-36H2,1-3H3 |
InChI Key |
GNUZLJUHKONMHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCCCC)OC(=O)CCCCCCN(CCCCCC(=O)OCCCCCCC)CCO |
Origin of Product |
United States |
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